molecular formula C18H15NO4 B1595634 2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid CAS No. 313704-08-4

2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1595634
CAS No.: 313704-08-4
M. Wt: 309.3 g/mol
InChI Key: MWOPONYUKVBDML-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of methoxy groups on the phenyl ring and a carboxylic acid group on the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an o-aminoaryl ketone and a carbonyl compound. In this case, the starting materials would be 2,4-dimethoxybenzaldehyde and an appropriate o-aminoaryl ketone. The reaction is typically carried out in the presence of a catalyst such as zinc chloride or acetic acid under reflux conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often involves the use of environmentally benign catalysts and green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like montmorillonite K-10 have been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable nucleophiles are often employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit histone deacetylases (HDACs), which play a role in regulating gene expression and have implications in cancer therapy . The compound may also induce cell cycle arrest and promote apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of methoxy groups at the 2 and 4 positions on the phenyl ring, which can influence its chemical reactivity and biological activity. These functional groups can be modified to create a variety of derivatives with potentially enhanced properties for specific applications.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-22-11-7-8-13(17(9-11)23-2)16-10-14(18(20)21)12-5-3-4-6-15(12)19-16/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOPONYUKVBDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353472
Record name 2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313704-08-4
Record name 2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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